4-[2-FLUORO-5-(MORPHOLINE-4-CARBONYL)-4-NITROPHENYL]MORPHOLINE
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Overview
Description
4-[2-Fluoro-5-(morpholine-4-carbonyl)-4-nitrophenyl]morpholine is a complex organic compound that features a morpholine ring, a fluorine atom, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Fluoro-5-(morpholine-4-carbonyl)-4-nitrophenyl]morpholine typically involves multiple steps, starting from commercially available precursors. One common route involves the nitration of a fluorinated aromatic compound followed by the introduction of the morpholine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-[2-Fluoro-5-(morpholine-4-carbonyl)-4-nitrophenyl]morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to remove the nitro group or to modify the morpholine ring.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while substitution reactions can introduce various functional groups in place of the fluorine atom.
Scientific Research Applications
4-[2-Fluoro-5-(morpholine-4-carbonyl)-4-nitrophenyl]morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[2-Fluoro-5-(morpholine-4-carbonyl)-4-nitrophenyl]morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the fluorine atom and nitro group can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid
- 2-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid
Uniqueness
4-[2-Fluoro-5-(morpholine-4-carbonyl)-4-nitrophenyl]morpholine is unique due to the combination of its structural features, including the fluorine atom, nitro group, and morpholine ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4-fluoro-5-morpholin-4-yl-2-nitrophenyl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O5/c16-12-10-13(19(21)22)11(15(20)18-3-7-24-8-4-18)9-14(12)17-1-5-23-6-2-17/h9-10H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEJDAOSRNGJOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C(=C2)C(=O)N3CCOCC3)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
48 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198513 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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